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molecular formula C22H43NO B8737645 2-Heptadecyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 34331-80-1

2-Heptadecyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B8737645
M. Wt: 337.6 g/mol
InChI Key: NVSOSXIRJQBCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030629

Procedure details

Following example 8, 14.9 g (52.4 mmoles) of octadecanoic acid and 9.34 g (104.8 mmoles) of 2-amino-2-methylpropanol gave 14.1 g (79.7%) of product, b.p. 140°-143° C./0.01 mm Hg.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
9.34 g
Type
reactant
Reaction Step Two
Yield
79.7%

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH2:21][C:22]([CH3:26])([CH3:25])[CH2:23]O>>[CH3:23][C:22]1([CH3:26])[CH2:25][O:20][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[N:21]1

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
9.34 g
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)CCCCCCCCCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 79.7%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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